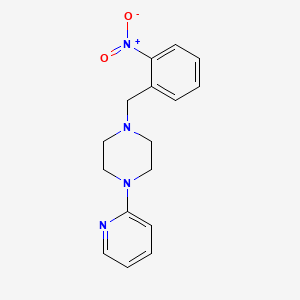![molecular formula C15H13ClN2O2S B5702276 4-chloro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5702276.png)
4-chloro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide, also known as CMCB, is a compound that has been widely studied in the field of medicinal chemistry. It belongs to the class of carbonic anhydrase inhibitors, which are drugs that block the activity of the enzyme carbonic anhydrase. Carbonic anhydrase is involved in many physiological processes, including the regulation of acid-base balance and the transport of carbon dioxide in the blood. By inhibiting this enzyme, CMCB has potential applications in the treatment of diseases such as glaucoma, epilepsy, and cancer.
作用機序
The mechanism of action of 4-chloro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide is related to its ability to inhibit the activity of carbonic anhydrase. This enzyme plays a key role in the transport of carbon dioxide in the blood, as well as the regulation of acid-base balance. By blocking this enzyme, 4-chloro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide can disrupt these processes, leading to a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide are complex and depend on the specific disease being treated. In general, however, 4-chloro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide is thought to exert its effects by inhibiting the activity of carbonic anhydrase, which can lead to changes in acid-base balance, blood flow, and other physiological processes. These effects can be both beneficial and harmful, depending on the context in which the drug is used.
実験室実験の利点と制限
One advantage of 4-chloro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide is that it is relatively easy to synthesize and purify, making it a useful tool for researchers studying carbonic anhydrase inhibition. However, one limitation of 4-chloro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide is that it can have off-target effects on other enzymes and physiological processes, which can complicate interpretation of experimental results.
将来の方向性
There are many possible future directions for research on 4-chloro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide. One area of interest is the development of more potent and selective carbonic anhydrase inhibitors, which could have applications in the treatment of a wide range of diseases. Another area of interest is the study of the molecular mechanisms underlying the effects of 4-chloro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide, which could lead to new insights into the role of carbonic anhydrase in physiological processes. Finally, there is potential for the development of new drug delivery systems that could improve the efficacy and safety of 4-chloro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide and other carbonic anhydrase inhibitors.
合成法
The synthesis of 4-chloro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide involves several steps, starting with the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 2-methoxyaniline to form the amide. The final step involves the addition of carbon disulfide to form the thioamide. The overall yield of this process is around 50%, and the purity of the final product can be improved through recrystallization.
科学的研究の応用
4-chloro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential applications in the treatment of various diseases. One area of research has focused on its use as a treatment for glaucoma, a condition in which the pressure inside the eye increases, leading to vision loss. Studies have shown that 4-chloro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide can effectively lower intraocular pressure in animal models, making it a promising candidate for further development as a glaucoma drug.
Another area of research has focused on the use of 4-chloro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide as an anti-epileptic drug. Studies have shown that 4-chloro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide can reduce seizure activity in animal models, possibly by inhibiting the activity of carbonic anhydrase in the brain. This suggests that 4-chloro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide may have potential as a new treatment for epilepsy.
特性
IUPAC Name |
4-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c1-20-13-5-3-2-4-12(13)17-15(21)18-14(19)10-6-8-11(16)9-7-10/h2-9H,1H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSOLCZWKSNFMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5-dimethoxy-2-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5702215.png)
![2-hydrazino-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5702221.png)

![N-(5-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5702234.png)
![4-fluorobenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5702238.png)
![4-[(1H-benzimidazol-2-ylmethyl)thio]-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B5702250.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5702263.png)
![3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B5702268.png)


![1-{[(4-methylphenyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5702288.png)

![N-benzyl-2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5702317.png)